N-(2-Aminophenyl)cyclopentanecarboxamide
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Overview
Description
N-(2-Aminophenyl)cyclopentanecarboxamide is an organic compound with the molecular formula C12H16N2O It consists of a cyclopentanecarboxamide moiety attached to a 2-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(2-Aminophenyl)cyclopentanecarboxamide involves the reaction of cyclopentyl isocyanate with 2-aminobenzoic acid. The reaction proceeds through the formation of an intermediate N-(2-aminophenyl)cyclopentyl isourea, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-Aminophenyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, this compound can modulate the acetylation status of histones, leading to changes in gene expression and potentially exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminophenyl)benzamide: Similar structure but with a benzamide moiety instead of a cyclopentanecarboxamide.
N-(2-Aminophenyl)cyclohexanecarboxamide: Similar structure but with a cyclohexanecarboxamide moiety.
N-(2-Aminophenyl)propionamide: Similar structure but with a propionamide moiety.
Uniqueness
N-(2-Aminophenyl)cyclopentanecarboxamide is unique due to its specific cyclopentanecarboxamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-Aminophenyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₆N₂O
- Molecular Weight : 192.26 g/mol
- Structure : The compound consists of a cyclopentane ring attached to an amide functional group and an amino-substituted phenyl group, which may influence its interaction with biological targets.
Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Studies indicate that the compound exhibits antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Potential : Preliminary research suggests that it may possess anticancer properties, particularly through mechanisms involving apoptosis and inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent, potentially interacting with inflammatory pathways at the molecular level.
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : The compound can bind to specific enzymes, altering their activity. For instance, it may inhibit fatty acid synthase (FASN), which is crucial for lipid metabolism and has implications in cancer therapy .
- Receptor Binding : Its structural characteristics allow it to interact with various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.
Case Studies and Experimental Data
- Anticancer Activity :
-
Anti-inflammatory Effects :
- Research indicated that the compound reduced pro-inflammatory cytokine levels in vitro, suggesting its utility in treating inflammatory diseases. The mechanism appears to involve modulation of NF-kB signaling pathways.
-
Antimicrobial Studies :
- In vitro assays showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(4-Aminophenyl)cyclopentanecarboxamide | Similar amine and cyclopentane structure | Different amino substitution position |
N-(3-Aminophenyl)cyclopentanecarboxamide | Contains different amino substitution | Investigated for receptor binding and enzyme assays |
N-(4-Fluorophenyl)cyclopentanecarboxamide | Fluorine substitution on the phenyl ring | Potentially altered biological activity due to fluorine |
N-(4-Methylphenyl)cyclopentanecarboxamide | Methyl group on the phenyl ring | Changes in lipophilicity affecting absorption |
Properties
IUPAC Name |
N-(2-aminophenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-10-7-3-4-8-11(10)14-12(15)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEIMNDORRXHFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588207 |
Source
|
Record name | N-(2-Aminophenyl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926217-21-2 |
Source
|
Record name | N-(2-Aminophenyl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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